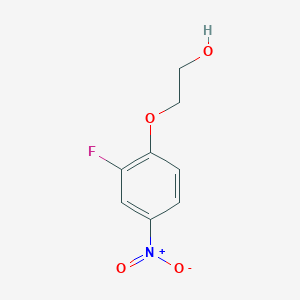![molecular formula C19H31NO5 B12603253 Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- CAS No. 881200-22-2](/img/structure/B12603253.png)
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]-: is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a benzamide core. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- typically involves the reaction of 3,4,5-trihydroxybenzoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can minimize human error and improve reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
Mecanismo De Acción
The mechanism by which Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the amide group can participate in interactions with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trihydroxybenzamide: Shares the same benzamide core but lacks the long alkyl chain.
Gallic Acid:
Resveratrol: Contains multiple hydroxyl groups and is known for its antioxidant properties.
Uniqueness
Benzamide, 3,4,5-trihydroxy-N-[1-(hydroxymethyl)undecyl]- is unique due to the presence of both the benzamide core and the long alkyl chain, which can influence its solubility, stability, and interaction with biological molecules
Propiedades
Número CAS |
881200-22-2 |
|---|---|
Fórmula molecular |
C19H31NO5 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-N-(1-hydroxydodecan-2-yl)benzamide |
InChI |
InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-9-10-15(13-21)20-19(25)14-11-16(22)18(24)17(23)12-14/h11-12,15,21-24H,2-10,13H2,1H3,(H,20,25) |
Clave InChI |
TUWHAZFVRYLNML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CO)NC(=O)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


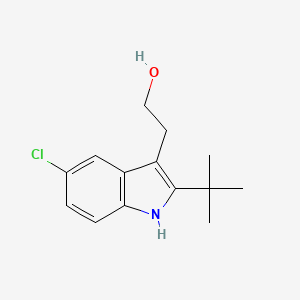
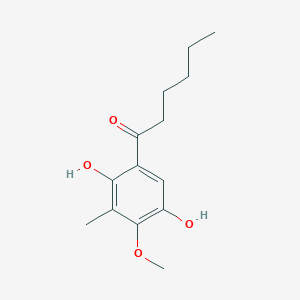
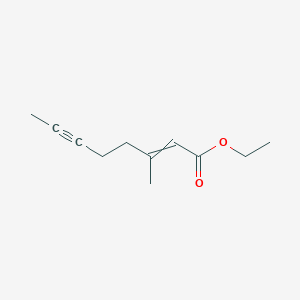
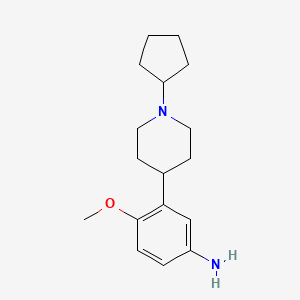
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
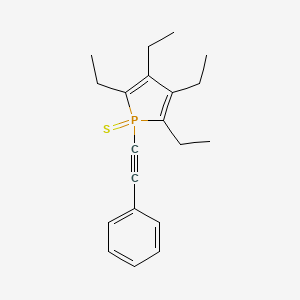
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)
![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)
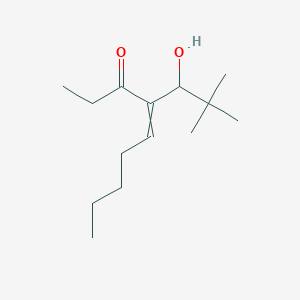


![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![Ethyl 4-{2-[(E)-(methylimino)methyl]phenoxy}but-2-enoate](/img/structure/B12603254.png)
